molecular formula C21H16ClN3O3S2 B2508518 2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 440325-38-2

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No. B2508518
CAS RN: 440325-38-2
M. Wt: 457.95
InChI Key: YOQJIBRPPMARJR-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide” is a chemical compound with the linear formula C24H20ClN3O3S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The compound has a molecular weight of 498.026 . The structure includes a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to a 4-chlorophenyl group and a 2-methoxyphenyl acetamide group .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 124.9±0.5 cm3, and a polar surface area of 108 Å2 . It also has 7 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Antitumor Activity

This chemical compound is part of a broader class of thieno[3,2-d]pyrimidine derivatives which have been synthesized and evaluated for their potential antitumor activities. A study by Hafez and El-Gazzar (2017) demonstrated that a series of these derivatives displayed potent anticancer activity against various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some compounds in this series were found to be nearly as active as the standard drug doxorubicin, indicating their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

The crystal structures of related compounds have been determined, providing insight into their molecular conformations and potential interactions. Studies conducted by Subasri et al. (2017) on related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed that these molecules adopt a folded conformation. This structural insight is crucial for understanding the interaction mechanisms of these compounds with biological targets (Subasri et al., 2017).

Vibrational Spectroscopic Signatures

Vibrational spectroscopic analysis, including Raman and Fourier-transform infrared spectroscopy, has been applied to similar compounds for characterizing their molecular signatures. A study by Jenepha Mary et al. (2022) highlighted the importance of such spectroscopic techniques in conjunction with density functional theory calculations for determining the geometric equilibrium, hydrogen bonding, and vibrational wavenumbers of these molecules. This research aids in the deeper understanding of the stereo-electronic interactions leading to stability and is essential for drug development processes (Jenepha Mary et al., 2022).

Antimicrobial Activity

The synthesis of novel derivatives has also been explored for antimicrobial applications. A study by Debnath and Ganguly (2015) synthesized and evaluated a series of derivatives for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds showed promising activity, highlighting the potential of this chemical framework in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-28-17-5-3-2-4-15(17)23-18(26)12-30-21-24-16-10-11-29-19(16)20(27)25(21)14-8-6-13(22)7-9-14/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQJIBRPPMARJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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